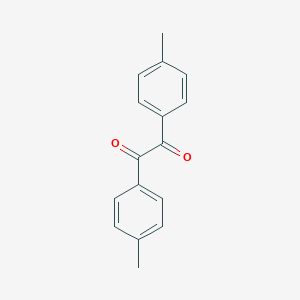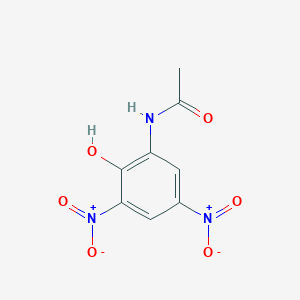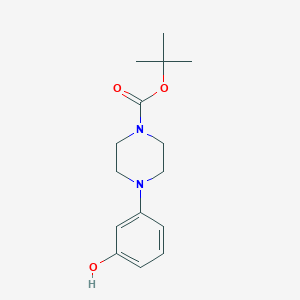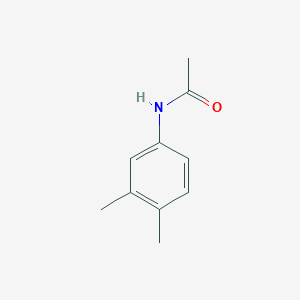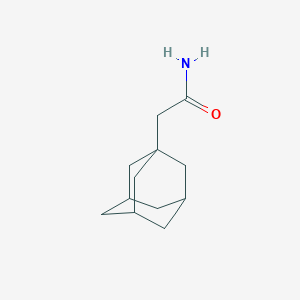![molecular formula C18H18ClN3O2 B181837 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 6146-33-4](/img/structure/B181837.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as BZPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide may induce apoptosis in cancer cells by activating the caspase-3 pathway and increasing the expression of Bax and decreasing the expression of Bcl-2. It may also inhibit bacterial growth by disrupting the bacterial cell membrane and interfering with DNA synthesis. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide may have anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
生化和生理效应
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to have various biochemical and physiological effects, including reducing oxidative stress, regulating glucose metabolism, and improving mitochondrial function. Studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can reduce oxidative stress in cancer cells by increasing the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to regulate glucose metabolism by increasing glucose uptake and decreasing glucose production in liver cells. It has also been shown to improve mitochondrial function by increasing ATP production and reducing mitochondrial membrane potential.
实验室实验的优点和局限性
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also limitations to using N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments, including its limited solubility in water and its high cost.
未来方向
There are several potential future directions for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide research, including investigating its potential as a therapeutic agent for cancer, bacterial infections, and inflammation. Additionally, further studies could explore the mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide and identify potential drug targets. Furthermore, research could investigate the potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide as a diagnostic tool for cancer and bacterial infections. Finally, future studies could investigate the potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide as a nanocarrier for drug delivery.
合成方法
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 1,2-diaminoethane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with o-phenylenediamine to yield the final product, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide.
科学研究应用
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has shown promise in various scientific research applications, including cancer treatment, antibacterial activity, and anti-inflammatory effects. Studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can inhibit the growth of cancer cells, particularly in breast and lung cancers, by inducing apoptosis and cell cycle arrest. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to exhibit antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
属性
CAS 编号 |
6146-33-4 |
|---|---|
产品名称 |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide |
分子式 |
C18H18ClN3O2 |
分子量 |
343.8 g/mol |
IUPAC 名称 |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-10-13(19)6-7-16(12)24-11-18(23)20-9-8-17-21-14-4-2-3-5-15(14)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
InChI 键 |
WHCLXNRSBLPCRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



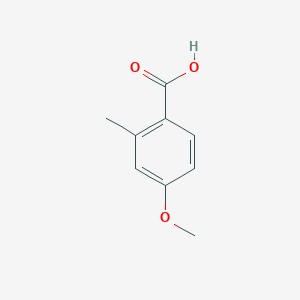
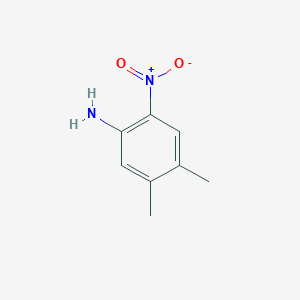
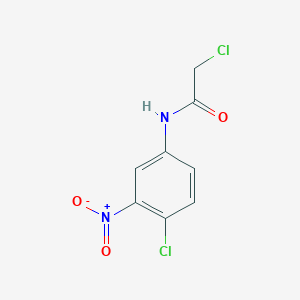
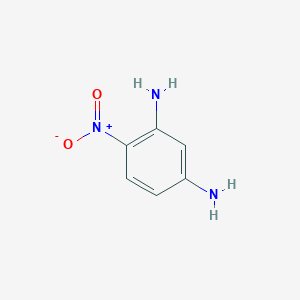
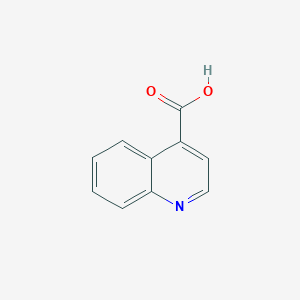
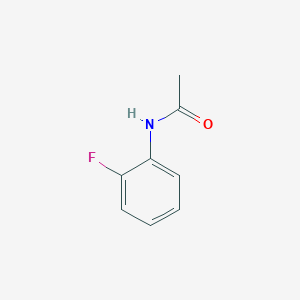
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)
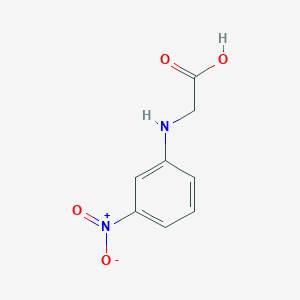
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)
